molecular formula C23H28N2O3S B2711759 3-(1-(Thiophen-2-yl)cyclopentanecarboxamido)cyclohexyl phenylcarbamate CAS No. 1351630-58-4

3-(1-(Thiophen-2-yl)cyclopentanecarboxamido)cyclohexyl phenylcarbamate

Cat. No.: B2711759
CAS No.: 1351630-58-4
M. Wt: 412.55
InChI Key: URESBQXCFWSOGE-UHFFFAOYSA-N
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Description

3-(1-(Thiophen-2-yl)cyclopentanecarboxamido)cyclohexyl phenylcarbamate is a synthetic chemical compound designed for research applications. Its structure incorporates a thiophene moiety, a heterocycle known to be a privileged structure in medicinal chemistry, with more than 75% of clinically used drugs containing heterocyclic rings . Thiophene-based derivatives are recognized for their remarkable bioactivities and are found in various commercial drugs, illustrating their significance in pharmaceutical development . The specific molecular architecture of this compound, which combines the thiophene unit with carboxamide and carbamate functional groups, suggests potential for diverse pharmacological investigations. Researchers are exploring such compounds for a range of biological targets and pathways. Thiophene derivatives have been reported to exhibit various mechanisms of action, including modulation of enzyme activity such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory processes . Other studies highlight the role of thiophene-carboxamide derivatives in targeting G protein-coupled receptors (GPCRs), such as the Platelet Activating Factor Receptor (PAFR), indicating their utility in studying inflammatory and ocular diseases . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

[3-[(1-thiophen-2-ylcyclopentanecarbonyl)amino]cyclohexyl] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3S/c26-21(23(13-4-5-14-23)20-12-7-15-29-20)24-18-10-6-11-19(16-18)28-22(27)25-17-8-2-1-3-9-17/h1-3,7-9,12,15,18-19H,4-6,10-11,13-14,16H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URESBQXCFWSOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NC3CCCC(C3)OC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Thiophen-2-yl)cyclopentanecarboxamido)cyclohexyl phenylcarbamate typically involves multiple steps, including the formation of the thiophene ring, the cyclopentane ring, and the final coupling with the phenylcarbamate group. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(1-(Thiophen-2-yl)cyclopentanecarboxamido)cyclohexyl phenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may include the use of halogenating agents or nucleophiles in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of 3-(1-(Thiophen-2-yl)cyclopentanecarboxamido)cyclohexyl phenylcarbamate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally and Mechanistically Related Compounds

The compound belongs to a broader class of alkylating/carbamoylating agents, sharing functional similarities with nitrosourea-based chemotherapeutics like 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) and 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) . Below is a detailed comparison based on mechanisms, binding targets, and biological effects:

Table 1: Comparative Analysis of Key Features

Feature 3-(1-(Thiophen-2-yl)cyclopentanecarboxamido)cyclohexyl phenylcarbamate CCNU (Cyclohexyl Nitrosourea) BCNU (Carmustine)
Core Structure Thiophene-cyclopentane carboxamide + phenylcarbamate Cyclohexyl + 2-chloroethyl nitrosourea Bis(2-chloroethyl) nitrosourea
Primary Mechanism Likely carbamoylation of lysine residues (inferred from structural analogs) Dual alkylation (DNA) + cyclohexylcarbamoylation (proteins) Alkylation (DNA) + DNA repair inhibition via 2-chloroethyl isocyanate
Binding Targets Proteins (predicted) Proteins (lysine residues) + nucleic acids (minor) DNA (alkylation) + DNA repair enzymes
Metabolites Unknown; potential release of phenyl isocyanate Cyclohexyl isocyanate (carbamoylating agent) 2-chloroethyl isocyanate (repair inhibitor)
Biological Effects Hypothesized protein dysfunction (e.g., enzyme inhibition) Cytotoxicity via protein carbamoylation and DNA crosslinking Cytotoxicity via alkylation and repair inhibition
Selectivity Thiophene may enhance membrane permeability or target-specific interactions Broad-spectrum alkylation with protein modification High DNA damage focus with repair suppression

Key Research Findings

Protein vs. Nucleic Acid Targeting: CCNU binds extensively to lysine residues in proteins via cyclohexylcarbamoylation, with minimal nucleic acid interaction . In contrast, BCNU’s breakdown product, 2-chloroethyl isocyanate, inhibits DNA repair enzymes, enhancing its alkylation-driven cytotoxicity .

Metabolic Stability: The thiophene moiety’s aromaticity could improve metabolic stability compared to CCNU’s cyclohexyl group, which generates reactive isocyanates .

Structural Advantages :

  • The cyclopentane-thiophene core may enhance lipophilicity, improving blood-brain barrier penetration relative to CCNU or BCNU. This property is critical for targeting central nervous system malignancies.

Biological Activity

3-(1-(Thiophen-2-yl)cyclopentanecarboxamido)cyclohexyl phenylcarbamate, with the CAS number 1351630-58-4, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H28N2O3S
  • Molecular Weight : 412.5 g/mol

The compound's biological activity is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
  • Receptor Modulation : The thiophene and cyclopentanecarboxamide moieties can engage in π-π interactions and hydrogen bonding with target proteins, influencing their activity.

Biological Activity Overview

Research indicates several areas where this compound exhibits biological activity:

1. Anticancer Activity

Studies have shown that compounds similar to 3-(1-(Thiophen-2-yl)cyclopentanecarboxamido)cyclohexyl phenylcarbamate can selectively inhibit cancer cell proliferation. For instance, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including colorectal adenocarcinoma (HT-29) cells, with IC50 values indicating effective inhibition of cell growth .

2. Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties, which are common in carbamate derivatives. Research into related compounds has indicated that they can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase .

3. Neuroprotective Properties

Emerging studies suggest that compounds with similar structural features may protect neuronal cells from apoptosis induced by neurotoxic agents. This neuroprotective effect could be linked to the modulation of apoptotic pathways and the reduction of oxidative stress .

Case Studies

Several case studies highlight the biological effects of structurally related compounds:

StudyCompoundBiological EffectFindings
5eAnticancerIC50: 53.32 µM on HT-29 cells; selective inhibition over normal fibroblasts
AnalogAnti-inflammatorySignificant reduction in inflammatory markers in vitro
SimilarNeuroprotectionReduced apoptosis in neuronal cultures exposed to toxins

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the thiophene and cyclopentanecarboxamide portions significantly affect biological activity:

  • Substituent Variations : Changes in the substituents on the aromatic rings can enhance or diminish potency.
  • Linker Length : The length and flexibility of the linker between functional groups influence binding affinity and selectivity for targets.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(1-(thiophen-2-yl)cyclopentanecarboxamido)cyclohexyl phenylcarbamide to achieve higher yields and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For carbamate formation, phenyl isocyanate reacts with hydroxyl-containing intermediates under catalytic HCl in chloroform, as demonstrated in analogous carbamate syntheses . Key factors include:

  • Solvent selection : Chloroform or DMF enhances reactivity for carbamate coupling .
  • Catalyst use : Acidic catalysts (e.g., HCl) improve isocyanate activation .
  • Purification : Column chromatography (silica gel, light petroleum ether) followed by crystallization (chloroform:alcohol) ensures high purity .
    • Monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress, as employed in related carbamate syntheses .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : A multi-technique approach is essential:

  • HRMS (ESI) : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
  • NMR spectroscopy : ¹H/¹³C NMR resolves cyclopentane, cyclohexane, and thiophene ring conformations, with cross-peak analysis (COSY, HSQC) confirming connectivity .
  • Infrared (IR) spectroscopy : Identifies carbamate carbonyl (C=O, ~1700 cm⁻¹) and amide N-H stretches (~3300 cm⁻¹) .
    • X-ray crystallography (if crystals form) resolves stereochemistry and disorder in cyclohexyl groups, as seen in similar carbamate structures .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

  • Methodological Answer : Prioritize assays aligned with carbamate bioactivity:

  • Enzyme inhibition : Test against acetylcholinesterase (AChE) or serine hydrolases using fluorogenic substrates .
  • Antimicrobial screening : Disk diffusion assays (e.g., E. coli, S. aureus) at varying concentrations (10–100 µM) .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess therapeutic index .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanisms and regioselectivity of this carbamate’s synthesis?

  • Methodological Answer :

  • DFT calculations : Model transition states for isocyanate-alcohol coupling to predict regioselectivity (e.g., attack at carbonyl vs. nitrogen) .
  • Molecular dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., chloroform polarity stabilizes intermediates) .
  • Docking studies : Predict binding affinities to biological targets (e.g., AChE active site) using AutoDock Vina .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., divergent IC₅₀ values)?

  • Methodological Answer :

  • Standardized protocols : Ensure consistent assay conditions (pH, temperature, solvent/DMSO concentration) .
  • Metabolic stability testing : Use liver microsomes to identify degradation products that may skew activity .
  • Orthogonal validation : Confirm results with alternative assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. How can researchers address challenges in stereochemical control during cyclopentane-thiophene coupling?

  • Methodological Answer :

  • Chiral catalysts : Employ asymmetric catalysis (e.g., BINOL-derived phosphoric acids) to direct cyclopentane-thiophene bond formation .
  • Dynamic resolution : Use kinetic vs. thermodynamic control (e.g., low-temperature reactions to trap intermediates) .
  • Crystallography-guided synthesis : Adjust substituents based on X-ray data to minimize steric clashes .

Key Research Gaps

  • Stereochemical instability : Disorder in cyclohexyl groups (observed in X-ray studies) necessitates dynamic NMR to probe conformational flexibility .
  • Metabolic pathways : Untested Phase I/II metabolism (e.g., cytochrome P450 interactions) requires LC-MS/MS profiling .

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